![molecular formula C14H16N2O2 B2535419 N-(3-(quinolin-8-yloxy)propyl)acetamide CAS No. 1235628-87-1](/img/structure/B2535419.png)
N-(3-(quinolin-8-yloxy)propyl)acetamide
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Description
Scientific Research Applications
Microwave-accelerated Cross-dehydrogenative-coupling (CDC)
N-(3-(quinolin-8-yloxy)propyl)acetamide has been used in microwave-accelerated cross-dehydrogenative-coupling (CDC) with acetone/acetonitrile under metal-free conditions . This process involves a highly selective remote C(sp 3)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position .
C–H Bond Activation
N-(3-(quinolin-8-yloxy)propyl)acetamide plays an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand auxiliary . It has been used in C–H bond functionalization reactions accomplished at various positions of quinoline and its derivatives .
Synthesis of Quinoline Derivatives
This compound is used in the synthesis of quinoline derivatives, which play an important role as nitrogen-containing heterocyclic compounds in natural products, pharmaceuticals, and pesticides .
Anticancer Research
N-(3-(quinolin-8-yloxy)propyl)acetamide has been used in the design and synthesis of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids, which have shown significant cytotoxic activity . These hybrids have demonstrated a significant modification in the cellular cycle distribution, in addition to provoking apoptotic death within the tested HepG2 cell line .
Tubulin Polymerization Inhibitors
The compound has been used in the development of potential anticancer tubulin polymerization inhibitors . The antiproliferative action of these inhibitors highly correlates with their ability to inhibit tubulin polymerization .
Biological Marker for Cancerous Cells
N-(3-(quinolin-8-yloxy)propyl)acetamide has been used in the search for certain biological markers crucial for cancerous cells such as aberrant, modified, or overstated proteins .
properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11(17)15-9-4-10-18-13-7-2-5-12-6-3-8-16-14(12)13/h2-3,5-8H,4,9-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAUQCLRHCYPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(quinolin-8-yloxy)propyl)acetamide |
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